
N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine is a compound that features a piperidine ring, a thietane ring, and an ethylamine chain. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals . The compound’s unique structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine typically involves the reaction of 1-methylpiperidine with ethylamine and thietane. The process may include steps such as:
Formation of 1-Methylpiperidine: This can be achieved through the hydrogenation of pyridine.
Alkylation: The 1-methylpiperidine undergoes alkylation with ethylamine to form the intermediate.
Cyclization: The intermediate is then reacted with thietane under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, while the thietane ring may contribute to its biological activity by modulating enzyme functions. The compound’s effects are mediated through binding to these targets, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethanamine: Shares the piperidine and ethylamine structure but lacks the thietane ring.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Similar structure but with different substituents on the piperidine ring.
Uniqueness
N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and effects .
Properties
Molecular Formula |
C11H22N2S |
|---|---|
Molecular Weight |
214.37 g/mol |
IUPAC Name |
N-[2-(1-methylpiperidin-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C11H22N2S/c1-13-6-3-10(4-7-13)2-5-12-11-8-14-9-11/h10-12H,2-9H2,1H3 |
InChI Key |
GVUADHBEYKRYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CCNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


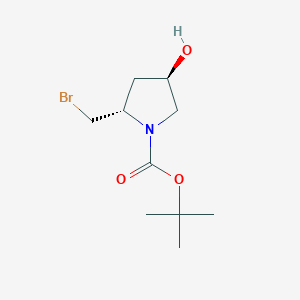
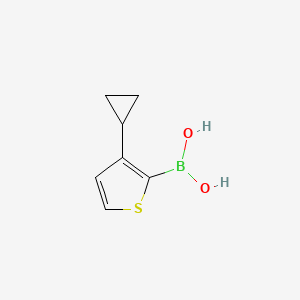

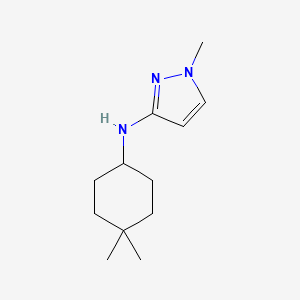
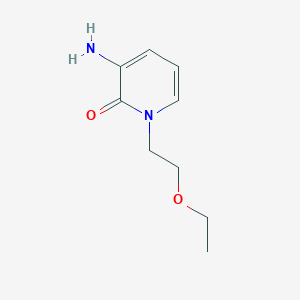
![1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B15226818.png)
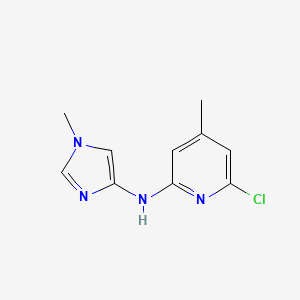
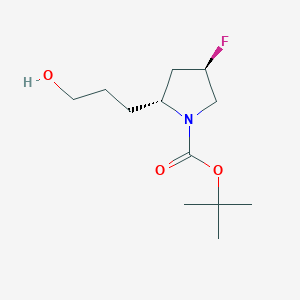
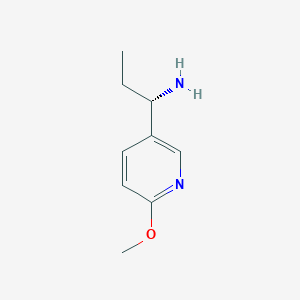

![3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol](/img/structure/B15226828.png)

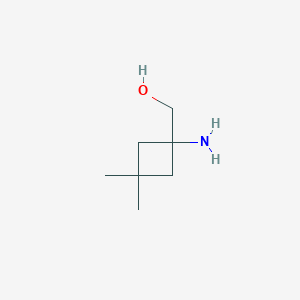
![Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B15226862.png)
